1-(But-3-ynyl)-4-methylbenzene

Beschreibung

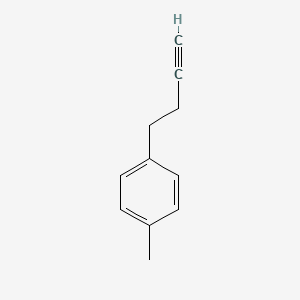

1-(But-3-ynyl)-4-methylbenzene is an aromatic hydrocarbon featuring a para-methyl-substituted benzene ring with a terminal alkyne substituent (but-3-ynyl group). Its molecular formula is C11H12, with the triple bond at the terminal position of the four-carbon chain. This structure confers unique reactivity, particularly in click chemistry and alkyne-based coupling reactions.

The compound’s alkyne moiety enables participation in Huisgen cycloaddition and Sonogashira coupling, making it valuable in pharmaceutical and materials science research. Its para-methyl group enhances steric stability while minimally affecting electronic properties, as evidenced by NMR data for structurally similar compounds (e.g., 1-(2-fluoropropyl)-4-methylbenzene in ) .

Eigenschaften

Molekularformel |

C11H12 |

|---|---|

Molekulargewicht |

144.21 g/mol |

IUPAC-Name |

1-but-3-ynyl-4-methylbenzene |

InChI |

InChI=1S/C11H12/c1-3-4-5-11-8-6-10(2)7-9-11/h1,6-9H,4-5H2,2H3 |

InChI-Schlüssel |

KRBJCKMNIJGEAN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)CCC#C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Alkene vs. Alkyne Substituents

1-But-3-enyl-4-methylbenzene () shares the same backbone but replaces the alkyne with an alkene. Key differences include:

- Reactivity : The alkene undergoes electrophilic additions (e.g., hydrohalogenation), whereas the alkyne participates in cycloadditions and oxidative couplings.

- Bond Length : The C≡C bond (1.20 Å) in 1-(but-3-ynyl)-4-methylbenzene is shorter than the C=C bond (1.34 Å) in its alkene analog, influencing molecular geometry and intermolecular interactions.

- Spectral Data : Alkyne-containing compounds exhibit distinct <sup>13</sup>C NMR signals (~70–100 ppm for sp-hybridized carbons) compared to alkenes (~120–140 ppm for sp<sup>2</sup> carbons) .

| Compound | Molecular Formula | Substituent Type | Key Spectral Features (NMR) |

|---|---|---|---|

| This compound | C11H12 | Terminal alkyne | δ 70–100 ppm (C≡C) |

| 1-But-3-enyl-4-methylbenzene | C11H14 | Terminal alkene | δ 120–140 ppm (C=C) |

Halogenated Derivatives

1-(3-Bromoprop-1-ynyl)-4-methylbenzene () introduces bromine at the propargyl position, altering reactivity:

- Electrophilicity : The bromine atom enhances susceptibility to nucleophilic substitution (e.g., Suzuki-Miyaura coupling).

- Molecular Weight : Increased to 209.08 g/mol (vs. 144.21 g/mol for the parent compound).

- Applications : Used as a precursor in cross-coupling reactions to generate biaryl or conjugated systems .

1-(2-Bromoethoxy)-4-methylbenzene () replaces the alkyne with a bromoethoxy group, enabling ether cleavage or alkylation reactions. Its boiling point is 107–108 °C at 8 mmHg , reflecting increased polarity due to the oxygen atom .

Oxygen-Containing Derivatives

1-(But-3-yn-1-yl)-4-methoxybenzene () substitutes the methyl group with methoxy (-OCH3):

- Electronic Effects : The electron-donating methoxy group increases aromatic ring electron density, altering UV-Vis absorption and reaction rates in electrophilic substitution.

- Collision Cross-Section : Computational studies predict distinct physicochemical behavior compared to the methyl analog .

1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene () adds a phenyl group and dimethyl substitution, enhancing steric bulk and conjugation. This compound was synthesized in 55% yield via photoredex catalysis, highlighting the alkyne’s role in radical-mediated pathways .

Nitrogen-Containing Derivatives

1-(2-(But-3-ynyl)benzylidene)-2-methylhydrazines () demonstrate the alkyne’s utility in forming Schiff bases. These hydrazones exhibit:

- High Yields : 84–98% in synthesis, attributed to the alkyne’s stability under reaction conditions.

- Biological Relevance: Potential applications in medicinal chemistry due to hydrazone motifs’ bioactivity .

1-(Azidomethyl)-4-methylbenzene () and 1-(1-Azidoethenyl)-4-methylbenzene () incorporate azide groups, enabling click chemistry. The former has a molecular weight of 147.18 g/mol and a boiling point of 94 °C at 12 Torr , while the latter’s vinyl azide group offers cycloaddition versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.